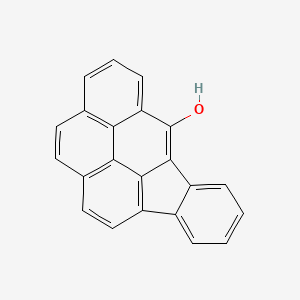![molecular formula C8H9N3O B13139762 (2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B13139762.png)
(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol is a heterocyclic compound that features a benzotriazole core with a methyl group at the 2-position and a hydroxymethyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol typically involves the reaction of 2-methyl-2H-benzo[d][1,2,3]triazole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the triazole nitrogen to the carbonyl carbon of formaldehyde, followed by reduction to yield the desired hydroxymethyl derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2)
Major Products Formed
Oxidation: Formyl or carboxyl derivatives
Reduction: Methyl derivative
Substitution: Nitro or halogenated derivatives
Aplicaciones Científicas De Investigación
(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol varies depending on its application:
Antimicrobial Activity: The compound interacts with bacterial proteins, disrupting their function and leading to cell death.
Kinase Inhibition: It binds to the active site of kinases, preventing the phosphorylation of target proteins and thereby inhibiting cell proliferation.
Corrosion Inhibition: Forms a protective layer on metal surfaces, preventing oxidation and corrosion.
Comparación Con Compuestos Similares
Similar Compounds
Benzotriazole: A parent compound with similar structural features but lacking the methyl and hydroxymethyl groups.
2-Methylbenzotriazole: Similar to the title compound but without the hydroxymethyl group.
5-Hydroxymethylbenzotriazole: Similar but without the methyl group at the 2-position.
Uniqueness
(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol is unique due to the presence of both the methyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and as a multifunctional agent in various applications .
Propiedades
Fórmula molecular |
C8H9N3O |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
(2-methylbenzotriazol-5-yl)methanol |
InChI |
InChI=1S/C8H9N3O/c1-11-9-7-3-2-6(5-12)4-8(7)10-11/h2-4,12H,5H2,1H3 |
Clave InChI |
GIVHMKOIEDZIIC-UHFFFAOYSA-N |
SMILES canónico |
CN1N=C2C=CC(=CC2=N1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



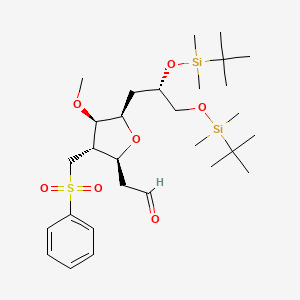
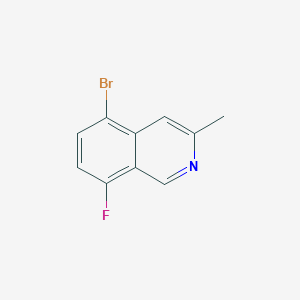


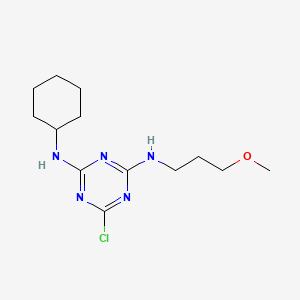
![6-Amino-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13139715.png)
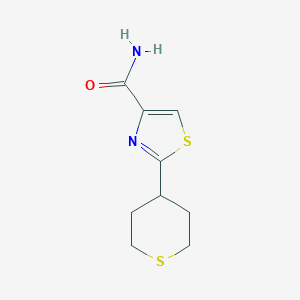
![2,8-Diazaspiro[4.5]dec-1-en-1-amine dihydrochloride](/img/structure/B13139719.png)

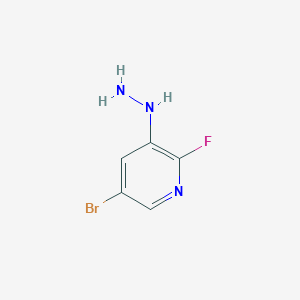

![N-[(Dimethylamino)methylene]-Guanosine](/img/structure/B13139749.png)
